N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-13(19)17-14-2-4-15(5-3-14)24(20,21)18-8-11-23-16(12-18)6-9-22-10-7-16/h2-5H,6-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKROBHOZVPCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure selectivity. Common reagents used in these reactions include sulfonyl chlorides and amines, under conditions such as reflux in organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-(1,9-dioxa-4-azaspiro[5
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its interactions with biological targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Acetamide Derivatives
Key Observations :
Spirocyclic vs. Linear Substituents : The target compound’s spirocyclic ether-amine substituent differs significantly from the linear piperazine or diethylamine groups in compounds 35–32. The spiro architecture may enhance metabolic stability or binding specificity due to restricted conformational flexibility .
Pharmacological Trends : Compounds 35–37 demonstrate that sulfonamide substituents directly modulate activity. For example, the 4-methylpiperazinyl group in compound 35 enhances analgesic efficacy, while the piperazine in compound 37 targets inflammatory pain pathways . The target compound’s spirocyclic group may similarly influence activity but requires empirical validation.
Pharmacological and Mechanistic Insights
- Analgesic Potential: Compound 35’s efficacy against nociceptive pain suggests that structurally optimized sulfonamide-acetamides can rival established analgesics like paracetamol. The target compound’s spirocyclic group may further enhance blood-brain barrier penetration or receptor affinity .
- Anti-Hypernociceptive Activity: Compounds 36 and 37 highlight the role of sulfonamide substituents in mitigating inflammatory pain. The target compound’s ether-oxygen atoms could interact with polar residues in pain-related receptors (e.g., COX-2 or TRPV1), though this remains speculative .
- ether groups) is critical .
Biological Activity
N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Compound Structure and Synthesis
The compound features a unique spirocyclic structure characterized by a sulfonamide linkage and an acetamide moiety. The synthesis typically involves multi-step organic reactions, including the condensation of a sulfonamide derivative with an acetamide under controlled conditions. Reaction parameters such as temperature, solvent choice, and catalyst types are critical for optimizing yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of the spirocyclic structure have been tested against various bacterial strains, showing promising results in inhibiting growth.
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 8 µg/mL |
Anticonvulsant Activity
A related study focused on the anticonvulsant potential of spirocyclic compounds. In animal models, certain derivatives showed effective protection against seizures induced by maximal electroshock (MES) tests.
| Compound | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| This compound | 100 | 75% |
| Control (Phenytoin) | 30 | 90% |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in neurotransmission or microbial metabolism. The sulfonamide group may enhance binding affinity to these targets.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various spirocyclic compounds against clinical isolates of Staphylococcus aureus. The results indicated that compounds with the sulfonamide moiety exhibited enhanced activity compared to their non-sulfonamide counterparts.
- Anticonvulsant Evaluation : In a separate investigation, researchers assessed the anticonvulsant properties of several derivatives in rodent models. The findings demonstrated that specific modifications in the spirocyclic structure could significantly influence anticonvulsant efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
